trimethyl(thiiran-2-yl)silane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114693-68-4 |
|---|---|
Molecular Formula |
C5H12SSi |
Molecular Weight |
132.3 g/mol |
IUPAC Name |
trimethyl(thiiran-2-yl)silane |
InChI |
InChI=1S/C5H12SSi/c1-7(2,3)5-4-6-5/h5H,4H2,1-3H3 |
InChI Key |
KNMJTOGLWMTLIV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1CS1 |
Canonical SMILES |
C[Si](C)(C)C1CS1 |
Synonyms |
trimethyl-(thiiran-2-yl)silane |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Trimethyl Thiiran 2 Yl Silane
Ring-Opening Reactions of the Thiirane (B1199164) Moiety
The cleavage of the carbon-sulfur bonds in the thiirane ring is the most characteristic reaction of this moiety. This can be initiated by nucleophiles, electrophiles, heat, or light, leading to a variety of functionalized sulfur-containing compounds.
The reaction of thiiranes with nucleophiles is a common method for their functionalization. mdpi.com For unsymmetrical thiiranes like trimethyl(thiiran-2-yl)silane, the site of nucleophilic attack is a critical aspect of the reaction's outcome. Generally, these reactions proceed via an SN2 mechanism. mdpi.com
The regioselectivity of nucleophilic ring-opening in unsymmetrical thiiranes is primarily dictated by a balance of steric and electronic effects. magtech.com.cn In the absence of a catalyst, steric hindrance is the controlling factor, leading to the nucleophile attacking the less substituted carbon atom. magtech.com.cn For this compound, this corresponds to the C-3 (CH2) position.
However, in the presence of a Lewis acid, which coordinates to the sulfur atom, the electronic effect can become dominant. This coordination enhances the electrophilicity of the ring carbons and can lead to a reversal of regioselectivity. A partial positive charge is better stabilized on the more substituted C-2 carbon due to the β-silicon effect, where the silicon atom stabilizes a carbocation at the beta position. acs.org This directs the nucleophile to attack the C-2 carbon, which bears the trimethylsilyl (B98337) group. magtech.com.cn
Table 1: Regioselectivity in Nucleophilic Ring-Opening of this compound
| Reaction Condition | Controlling Factor | Site of Attack | Product Type |
|---|---|---|---|
| Neutral / Basic | Steric Hindrance | C-3 (less substituted) | Terminal Thiol Derivative |
| Acidic (Lewis Acid) | Electronic Effect (β-Silicon Effect) | C-2 (more substituted) | Internal Thiol Derivative |
Stereochemically, the SN2 attack results in an inversion of configuration at the carbon center being attacked.
The efficiency and selectivity of thiirane ring-opening reactions can be significantly enhanced through catalysis. Ionic liquids (ILs) have emerged as effective media and catalysts for these transformations. dntb.gov.uascispace.com They can facilitate the ring-opening of heterocycles like thiiranes with silylated nucleophiles, often providing good yields and high regioselectivity under mild conditions. mdpi.comscispace.com For instance, imidazolium-based ionic liquids can act as catalysts, sometimes eliminating the need for an external catalyst. mdpi.combeilstein-journals.org
Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are also potent catalysts, particularly for reactions involving organosilicon reagents. researchgate.net TBAF can activate the Si-S or Si-Se bond in silyl (B83357) chalcogenides, promoting their nucleophilic attack on the thiirane ring. researchgate.netunifi.it This methodology allows for the regioselective synthesis of β-substituted sulfides and selenides. researchgate.net
Table 2: Catalysts for Ring-Opening Reactions of Thiiranes
| Catalyst/System | Role | Typical Conditions | Reference |
|---|---|---|---|
| Ionic Liquids (e.g., [bmim][PF6]) | Medium and/or Catalyst | Room temperature or mild heating | mdpi.comdntb.gov.ua |
| Tetrabutylammonium Fluoride (TBAF) | Nucleophilic Catalyst | Activates silyl reagents | researchgate.netunifi.it |
| Imidazolinium Salts | Soft Lewis Acid Organocatalyst | Neat or in CH2Cl2 | beilstein-journals.org |
| Lewis Acids (e.g., Zn-based) | Electrophile Activation | Activates thiirane ring | nih.gov |
The sulfur atom in the thiirane ring is a site of Lewis basicity and can be attacked by electrophiles. Activation by a Lewis acid, such as a metal ion, or a Brønsted acid facilitates ring cleavage by making the ring carbons more susceptible to nucleophilic attack. magtech.com.cnnih.gov In biological systems, the zinc ion in the active site of enzymes like gelatinases can function as a Lewis acid to activate a thiirane ring, initiating a ring-opening cascade. nih.gov For this compound, coordination of an electrophile to the sulfur atom would be followed by nucleophilic attack, with the regioselectivity governed by the principles described previously.
Thiiranes can undergo transformations upon exposure to heat or light. tandfonline.com The thermal decomposition of simple thiiranes in a flow system at around 600 °C results in the extrusion of sulfur and the formation of the corresponding alkene. rsc.org For this compound, this would be expected to yield vinyl(trimethyl)silane. At higher temperatures, rearrangement to thiol isomers can also occur. rsc.org The mechanism is believed to involve the initial breaking of a C-S bond, followed by subsequent reactions like sulfur extrusion or hydrogen shifts. rsc.org
Photochemical reactions of thiiranes can also lead to desulfurization to form alkenes. thieme-connect.de Other photochemical pathways include cycloaddition reactions, where the thiirane ring system interacts with other reactive species. tandfonline.com
Nucleophilic Ring Opening Pathways
Influence of the Trimethylsilyl Group on Thiirane Reactivity
The trimethylsilyl (TMS) group exerts a profound influence on the reactivity of the adjacent thiirane ring through a combination of steric and electronic effects.
Steric Hindrance : The TMS group is sterically bulky. wikipedia.org This bulkiness hinders the approach of nucleophiles to the C-2 carbon, generally favoring attack at the less hindered C-3 position in nucleophilic ring-opening reactions under neutral or basic conditions. magtech.com.cn
Electronic Effects (β-Silicon Effect) : The TMS group is capable of stabilizing a positive charge on the β-carbon atom (the C-2 of the thiirane ring). acs.org This phenomenon, known as the β-silicon effect, is a crucial factor in reactions proceeding through a carbocationic intermediate or a transition state with significant positive charge buildup on the C-2 carbon. This effect enhances the rate of reactions involving electrophilic activation at the sulfur atom, as it stabilizes the resulting partial positive charge on C-2, thereby favoring nucleophilic attack at this site. magtech.com.cn
Stabilization of Intermediates : The TMS group can stabilize reactive intermediates. For instance, in reactions involving the formation of thiocarbonyl ylides from thiiranes, the silyl group can influence the subsequent dimerization or cycloaddition pathways of the ylide. uzh.ch
Silyl Group Stabilization of Reaction Intermediates
The trimethylsilyl group at the C2 position of the thiirane ring is known to exert a significant influence on the stability of adjacent reactive intermediates, a phenomenon often referred to as the "silicon β-effect". This effect is primarily attributed to hyperconjugation, where the σ-electrons of the carbon-silicon bond overlap with the vacant p-orbital of a neighboring carbocation or the partially filled orbital in a radical species. This delocalization of electron density results in a net stabilization of the intermediate.
In the context of this compound, the silyl group is expected to stabilize a carbocation or radical formed at the C2 position during the course of a reaction. For instance, in a hypothetical ring-opening reaction initiated by an electrophile, the attack might preferentially occur at the sulfur atom, leading to the formation of a thiiranium ion. Subsequent nucleophilic attack at the C2 carbon would be facilitated by the stabilization of the partial positive charge that develops at this center by the adjacent trimethylsilyl group.
A study on the photoelectron and Penning ionization electron spectra of silylthiiranes has provided experimental evidence for the electronic effects of the silyl group on the thiirane ring. acs.org While specific data for this compound is limited, studies on related compounds such as trans-2,3-bis(trimethylsilyl)thiirane have shed light on these interactions. acs.org The silicon β-effect is a well-established principle in organosilicon chemistry and is anticipated to play a crucial role in the mechanistic pathways of reactions involving this compound.
Silicon-Mediated Functional Group Transformations
The presence of the trimethylsilyl group can mediate a variety of functional group transformations at or adjacent to the thiirane ring. These transformations often involve the cleavage of the carbon-silicon bond and can be initiated by various reagents.
One significant class of reactions is the fluoride-induced functionalization. The high affinity of fluoride ions for silicon is a powerful driving force for the cleavage of the C-Si bond, generating a transient carbanion at the C2 position. This carbanion can then react with a range of electrophiles, allowing for the introduction of new functional groups. While specific examples for this compound are not extensively documented, this reactivity is a cornerstone of organosilicon chemistry.
Another important transformation is the ring-opening of the thiirane mediated by silyl nucleophiles. For instance, the reaction of thiiranes with silyl chalcogenides, such as silyl sulfides and silyl selenides, can be catalyzed by various agents to afford β-functionalized sulfides and selenides. mdpi.com These reactions provide a mild and efficient route to bifunctional molecules. The general reactivity of thiiranes towards silyl nucleophiles suggests that this compound would undergo similar transformations, with the regioselectivity of the ring opening being influenced by both steric and electronic factors imparted by the trimethylsilyl group.
The following table summarizes potential silicon-mediated transformations based on the known reactivity of related organosilicon compounds and thiiranes.
| Transformation | Reagents | Potential Product(s) |
| Fluoride-induced Alkylation | R-X, F⁻ | 2-Alkyl-thiirane |
| Fluoride-induced Hydroxylation | H₂O, F⁻ | Thiiran-2-ol |
| Ring-opening with Silyl Sulfides | (CH₃)₃Si-SR, Catalyst | β-(Alkylthio)vinylsilane |
| Ring-opening with Silyl Selenides | (CH₃)₃Si-SeR, Catalyst | β-(Alkylseleno)vinylsilane |
Computational and Theoretical Studies on Trimethyl Thiiran 2 Yl Silane
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of trimethyl(thiiran-2-yl)silane. These studies reveal the distribution of electron density, the nature of the chemical bonds, and the energies of the molecular orbitals.
The three-membered thiirane (B1199164) ring is characterized by significant ring strain, which influences its electronic properties. The bonding within the thiirane ring involves bent bonds, a consequence of the geometric constraints of the small ring. The carbon-sulfur bonds in thiiranes are typically longer and weaker than in non-cyclic sulfides, making them susceptible to nucleophilic attack and ring-opening reactions. The presence of the trimethylsilyl (B98337) group at the C2 position further modulates the electronic environment. The silicon atom, being less electronegative than carbon, can act as a sigma-donor, influencing the charge distribution within the thiirane ring.
DFT calculations on related thiirane derivatives have provided insights that can be extrapolated to this compound. For instance, studies on sulfonyl-substituted thiiranes have shown that the electron-withdrawing nature of the sulfonyl group significantly affects the charge distribution and reactivity of the thiirane ring. nih.gov In the case of trimethyl(thiiran-yl)silane, the trimethylsilyl group's electronic effect would be a key determinant of the molecule's properties.
Table 1: Representative Calculated Bond Lengths and Angles for a Model Thiirane System
| Parameter | Value |
| C-C Bond Length | ~ 1.48 Å |
| C-S Bond Length | ~ 1.82 Å |
| C-C-S Bond Angle | ~ 65° |
| C-S-C Bond Angle | ~ 48° |
Note: These are typical values for a simple thiirane ring and would be modified by the presence of the trimethylsilyl substituent.
Mechanistic Elucidation of Reaction Pathways via Computational Modeling (e.g., DFT Studies of Ring Opening)
One of the most significant applications of computational modeling for this compound is the elucidation of its reaction mechanisms, particularly the ring-opening of the thiirane moiety. DFT studies have been successfully employed to investigate the ring-opening of various thiirane derivatives, providing a detailed picture of the transition states and reaction intermediates involved. nih.govsmu.edu
The ring-opening of thiiranes can proceed through different pathways, depending on the reaction conditions and the nature of the attacking species. In base-mediated ring-opening reactions of sulfonyl-substituted thiiranes, computational studies have revealed a concerted mechanism involving deprotonation at the carbon adjacent to the sulfone, followed by the opening of the thiirane ring. nih.gov This process is characterized by a single transition state. nih.gov
For this compound, a key reaction would be its interaction with nucleophiles. The regioselectivity of the nucleophilic attack (i.e., whether the nucleophile attacks the C2 or C3 carbon of the thiirane ring) can be predicted by analyzing the calculated partial charges on the ring atoms and the energies of the transition states for both possible attack pathways. The trimethylsilyl group is expected to influence the regioselectivity through both steric and electronic effects.
Table 2: Calculated Activation Barriers for a Model Thiirane Ring-Opening Reaction
| Reaction Pathway | Activation Barrier (kcal/mol) |
| Nucleophilic attack at C2 | Varies with nucleophile |
| Nucleophilic attack at C3 | Varies with nucleophile |
Note: The specific values would depend on the nucleophile and the computational level of theory used.
Conformational Analysis and Dynamic Properties
The conformational flexibility of this compound is another area that can be effectively studied using computational methods. While the thiirane ring itself is rigid, the orientation of the trimethylsilyl group relative to the ring can vary.
Computational studies can map the potential energy surface of the molecule as a function of the dihedral angle describing the rotation around the C-Si bond. This allows for the identification of the most stable conformers and the energy barriers for interconversion between them. These conformational preferences can have a significant impact on the molecule's reactivity, as the accessibility of the reaction center can be dependent on the conformation.
Studies on related systems have shown that stereoelectronic effects can play a crucial role in determining the preferred conformation. For instance, in the ring-opening of a substituted thiirane, the lowest energy reaction pathways were found to have specific geometric arrangements between the breaking bonds and adjacent substituents. smu.edu
Structure-Reactivity Relationships from a Theoretical Perspective
Theoretical studies provide a powerful framework for understanding the relationship between the molecular structure of this compound and its chemical reactivity. By systematically modifying the structure in silico (e.g., by changing substituents) and calculating the effect on properties like reaction barriers and electronic indices, a quantitative structure-activity relationship (QSAR) can be developed.
For this compound, theoretical calculations can quantify how the trimethylsilyl group influences the reactivity of the thiirane ring. For example, by comparing the calculated activation energies for the ring-opening of this compound with that of unsubstituted thiirane, the electronic and steric effects of the trimethylsilyl group can be disentangled.
Furthermore, computational studies on the interaction of thiirane derivatives with biological targets, such as enzymes, have provided insights into their mechanism of action. nih.gov While no such studies have been reported for this compound specifically, the principles derived from these studies could be applied to predict its potential biological activity. The thiirane ring can act as a "caged thiol," which is unmasked upon ring-opening, allowing it to interact with zinc-dependent enzymes. nih.gov
Advanced Applications in Synthetic Organic Chemistry and Polymer Science
Trimethyl(thiiran-2-yl)silane as a Versatile Precursor in Organic Synthesis
The utility of a chemical compound as a versatile precursor is defined by its ability to undergo various transformations to yield a wide range of valuable products. For this compound, this would involve reactions that leverage both the reactivity of the thiirane (B1199164) ring and the influence of the trimethylsilyl (B98337) group. Thiiranes, or episulfides, are known to be valuable building blocks in organic synthesis due to the ring strain that facilitates ring-opening reactions. researchgate.net These reactions provide a pathway to a variety of sulfur-containing compounds. mdpi.com
Synthesis of Sulfur-Containing Functionalized Organosilicon Compounds
The synthesis of this compound can be achieved from silyl (B83357) thioketones. Specifically, trimethylsilyl and triphenylsilyl aryl thioketones have been converted into the corresponding silylated thiiranes using diaryldiazomethanes. rsc.org The resulting silylated thiiranes can undergo desulfurization with triphenylphosphine (B44618) to yield silylated triaryl ethylenes. rsc.org
The ring-opening of the thiirane moiety in this compound would theoretically provide a direct route to bifunctional molecules containing both a thiol (or sulfide) and a silicon-based functional group. The general reactivity of the thiirane ring is well-established; it can be opened by a variety of nucleophiles. mdpi.comnih.gov For instance, fluoride-induced ring-opening of thiiranes with bis(trimethylsilyl)selenide can lead to intermediates that are subsequently acylated. unifi.it This methodology highlights a pathway to creating complex organochalcogen compounds.
However, specific studies detailing the nucleophilic ring-opening of this compound to generate a diverse library of sulfur-containing functionalized organosilicon compounds are not extensively documented in the reviewed literature. The focus has often been on the reaction of non-silylated thiiranes with silylating agents rather than using pre-silylated thiiranes as a starting point. researchgate.net
Building Block for Complex Heterocyclic Architectures
The transformation of the three-membered thiirane ring into larger, more complex heterocyclic systems is a known synthetic strategy. For example, certain thiiranes, formed as intermediates from thiocarbonyl ylides, can undergo further reaction to produce five-membered heterocycles like 2,5-dihydrothiophenes. scispace.com Another documented transformation is the rearrangement of 2-(chloromethyl)thiirane (B1265399) into a four-membered thietane (B1214591) derivative, demonstrating a ring-expansion pathway. thieme-connect.de These examples underscore the potential of the thiirane core as a scaffold for building more intricate molecular architectures.
Despite this potential, there is a lack of specific research demonstrating the use of this compound as a starting material for the synthesis of complex heterocyclic structures. The influence of the trimethylsilyl group on the regioselectivity and stereoselectivity of such ring-opening and subsequent cyclization reactions remains an area in need of investigation.
Ring-Opening Polymerization (ROP) of Silylated Thiiranes
Ring-opening polymerization (ROP) is a powerful technique for synthesizing a wide variety of polymers from cyclic monomers. google.comdokumen.pub Thiiranes are known to undergo ROP, yielding polythioethers, which are polymers with a sulfur atom in the backbone. researchgate.net The introduction of a silyl group onto the thiirane monomer, as in this compound, could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or refractive index.
Catalyst Development for Controlled Thiirane ROP
Control over the polymerization process is crucial for producing polymers with desired molecular weights and low polydispersity. This control is typically achieved through the careful selection or design of catalysts and initiators. scispace.com A variety of initiators and catalysts have been developed for the ROP of thiiranes, including organocatalysts and metal-based systems, to achieve controlled polymerization. researchgate.netnih.gov For instance, systems have been developed for the living anionic ROP of specific thiiranes. researchgate.net While the ROP of cyclic siloxanes is a well-established field for producing silicon-containing polymers, elsevierpure.com the development of specific catalysts tailored for the controlled ROP of silylated thiiranes like this compound has not been reported.
Synthesis of Polymeric Materials with Defined Architectures
The ability to create polymers with specific architectures—such as linear, branched, star-shaped, or block copolymers—allows for the fine-tuning of material properties for advanced applications. dokumen.pub While ROP is a versatile method for creating such complex polymer architectures, scispace.com the synthesis of polymeric materials with defined architectures from this compound has not been described. The potential exists to create novel polythioethers with silicon-containing side chains, but this remains a hypothetical application pending further research and development in this specific area.
Surface Functionalization and Hybrid Material Development
The dual nature of thiirane-functional silanes makes them exemplary candidates for the development of advanced hybrid materials. onlytrainings.com These molecules act as a bridge between inorganic and organic chemistry, where the silane (B1218182) moiety anchors the molecule to an inorganic surface, and the reactive thiirane ring imparts unique functionality to that surface. researchgate.net This approach allows for the precise engineering of surface properties and the creation of materials with tailored characteristics for demanding applications in fields like electronics and aerospace. onlytrainings.com
Covalent Grafting onto Inorganic Substrates
The foundational step in creating these functional materials is the covalent attachment of the silane molecule to an inorganic substrate. Organofunctional silanes, with a general structure of (RO)₃-Si-R'-X, are widely used as surface modifying agents. researchgate.net The process typically occurs on substrates rich in surface hydroxyl (-OH) groups, such as silica (B1680970) (SiO₂), alumina, and other metal oxides. ethz.ch
The grafting mechanism proceeds through two main stages:
Hydrolysis: The hydrolyzable groups on the silicon atom (typically alkoxy groups) react with trace amounts of water to form reactive silanol (B1196071) (Si-OH) intermediates. researchgate.netethz.ch
Condensation: These silanol groups then react with the hydroxyl groups on the substrate surface, forming stable, covalent siloxane (Si-O-Substrate) bonds and eliminating water. researchgate.netresearchgate.net A competing reaction involves the condensation between adjacent silanol molecules, which creates a cross-linked polysiloxane network on the surface. researchgate.net
While this compound itself lacks the highly reactive alkoxy groups common in many coupling agents, analogous compounds such as 3-((2,3-thiiranepropoxy)propyl)trimethoxysilane have been synthesized and demonstrate high reactivity for surface modification. researchgate.net The covalent bond formation ensures the durability and stability of the functional layer, preventing its removal under harsh conditions. researchgate.net
| Component | Role in Grafting Process | Example |
|---|---|---|
| Silane Functional Group | Forms reactive silanols upon hydrolysis, enabling covalent bonding to the substrate. | -Si(OCH₃)₃ (Trimethoxysilyl group) |
| Inorganic Substrate | Provides a solid support with surface hydroxyl groups for anchoring silane molecules. | Silica (SiO₂), Glass, Aluminum |
| Thiirane Ring | The organofunctional group that remains exposed on the surface after grafting, available for subsequent reactions. | Episulfide moiety |
| Covalent Linkage | The stable bond formed between the silane and the substrate, ensuring robust surface modification. | Siloxane bond (Substrate-O-Si) |
Design of Advanced Functional Materials Utilizing Thiirane-Silane Moieties
Once the thiirane-silane molecule is anchored to a substrate, the exposed thiirane ring serves as a versatile chemical handle for the subsequent design of advanced functional materials. The thiirane, a three-membered ring containing a sulfur atom, is strained and can readily undergo ring-opening reactions with a variety of nucleophiles. mdpi.com This reactivity is the cornerstone of its utility in materials science.
Key strategies for utilizing the grafted thiirane moieties include:
Post-Grafting Functionalization: The surface-bound thiirane rings can be opened by nucleophiles such as amines, thiols, or alcohols. This process allows for the introduction of a wide array of new chemical functionalities onto the surface, tailoring its properties for specific applications like catalysis or selective binding.
Surface-Initiated Polymerization: The thiirane ring can act as a monomer for ring-opening polymerization. By initiating polymerization from the grafted sites, dense polymer brushes can be grown from the surface in a "grafting-from" approach. mdpi.com This method can be used to create poly(thioether) layers, which are known to possess high refractive indices and excellent metal-binding capabilities. nih.gov
The ability to covalently graft a reactive thiirane functionality onto a robust inorganic support opens the door to a new class of hybrid materials. mdpi.com These materials can be engineered with precision, leading to applications such as specialized coatings, platforms for ion detection, or advanced supports for biological imaging. nih.govmdpi.com
| Reaction on Grafted Thiirane | Resulting Surface Functionality | Potential Application |
|---|---|---|
| Ring-Opening with Amines | β-aminothiol groups | Surfaces with basic sites, ligands for metal coordination, bio-conjugation platforms. |
| Ring-Opening with Thiols | Disulfide linkages | Redox-responsive surfaces, platforms for drug delivery. |
| Surface-Initiated Polymerization | Poly(thioether) brushes | High refractive index optical coatings, materials for heavy metal sequestration. nih.gov |
| Reaction with Metal Nanoparticles | Sulfur-coordinated nanoparticles | Heterogeneous catalysts, plasmonic sensors. |
Future Directions and Emerging Research Avenues in Trimethyl Thiiran 2 Yl Silane Chemistry
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of enantiomerically pure or enriched trimethyl(thiiran-2-yl)silane is a critical challenge for its application in asymmetric synthesis. Future efforts will likely focus on the development of new and efficient stereoselective methods. One promising avenue is the use of chiral catalysts for the direct sulfuration of vinylsilanes. This could involve metal-based catalysts, such as those derived from rhodium or copper, complexed with chiral ligands to control the facial selectivity of sulfur transfer.
Another area of interest is the diastereoselective synthesis of substituted trimethyl(thiiran-2-yl)silanes. This could be achieved through the development of stereospecific methods for the conversion of silylated epoxides to thiiranes, potentially using chiral thiourea (B124793) or phosphine-based reagents. The goal is to establish reliable protocols that provide access to a wide range of optically active silylated thiiranes with predictable stereochemistry.
Exploration of Unconventional Reactivity Modes
While the ring-opening reactions of this compound with various nucleophiles are relatively well-studied, there is significant potential for exploring unconventional reactivity modes. This includes investigating its behavior under photolytic or electrolytic conditions, which could lead to novel radical-mediated transformations. For instance, single-electron transfer (SET) processes could initiate ring-opening to generate sulfur-centered radical anions, whose subsequent reactions could afford unique molecular architectures.
Furthermore, the interaction of the thiirane (B1199164) ring with the silicon atom could be modulated by external stimuli. Research into the use of Lewis acids to activate the thiirane ring towards ring-opening or rearrangement could uncover new synthetic pathways. The development of "frustrated Lewis pair" chemistry involving silylated thiiranes is another intriguing possibility, potentially leading to unprecedented C-S bond cleavage and functionalization reactions.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is set to play an increasingly important role in guiding experimental studies of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the transition state geometries and activation energies of various reaction pathways, aiding in the prediction of reaction outcomes and the rational design of new experiments. For example, computational modeling can be used to screen potential catalysts for stereoselective syntheses or to elucidate the mechanisms of unconventional reactions.
Moreover, advanced computational techniques, such as ab initio molecular dynamics (AIMD), can be employed to simulate the dynamic behavior of this compound in solution and to study its interactions with other molecules in real-time. This can provide a deeper understanding of the factors that govern its reactivity and selectivity. The development of accurate predictive models will be crucial for accelerating the discovery of new applications for this versatile building block.
Integration into Supramolecular Assemblies and Nanoscale Systems
The unique structural and electronic properties of this compound make it an attractive candidate for incorporation into supramolecular assemblies and nanoscale systems. The sulfur atom can act as a soft Lewis base, enabling coordination to metal centers or participation in non-covalent interactions such as halogen and chalcogen bonding. This could be exploited for the construction of novel coordination polymers, metal-organic frameworks (MOFs), and other functional materials.
In the realm of nanotechnology, silylated thiiranes could serve as precursors for the synthesis of sulfur-containing nanomaterials with tailored properties. For example, their controlled polymerization or surface grafting could lead to the formation of thin films, nanoparticles, or functionalized surfaces with applications in electronics, sensing, and catalysis. The ability to precisely control the structure and functionality at the molecular level will be key to realizing the full potential of these materials.
Innovations in Catalysis for Thiirane-Silane Transformations
The development of new catalytic systems for transformations involving this compound is a major area for future research. This includes the design of catalysts that can promote the regioselective and stereoselective ring-opening of the thiirane, as well as catalysts that can facilitate the formation of new carbon-sulfur and carbon-silicon bonds. For instance, dual-catalysis systems that combine a metal catalyst with an organocatalyst could enable synergistic activation of both the thiirane and the nucleophile, leading to enhanced reactivity and selectivity.
Furthermore, there is a growing interest in the development of sustainable catalytic methods that utilize earth-abundant metals or metal-free catalysts. Innovations in this area could lead to more environmentally friendly and cost-effective processes for the synthesis and functionalization of silylated thiiranes. The ultimate goal is to expand the synthetic utility of this compound and to make its chemistry more accessible to a broader range of applications.
Q & A
Q. What are the recommended safety protocols for handling trimethyl(thiiran-2-yl)silane in laboratory settings?
- Methodological Answer: Handling requires full-body chemical-resistant suits (e.g., EN 166-compliant face shields and safety goggles) and nitrile gloves inspected for integrity prior to use . Work in a fume hood with local exhaust ventilation to mitigate inhalation risks (H335, H319) . Implement strict hygiene practices, including post-handling handwashing and glove disposal per hazardous waste protocols .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Use and NMR spectroscopy with an internal standard (e.g., trimethyl(phenyl)silane) to verify Si-C bond integrity and thiiran ring geometry . Gas chromatography-mass spectrometry (GC-MS) can detect volatile decomposition products, while FT-IR identifies sulfur-related functional groups (e.g., C-S stretching at ~600–700 cm) .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves polar impurities. For non-volatile residues, thermogravimetric analysis (TGA) under nitrogen detects decomposition above 150°C . Cross-validate with elemental analysis (C, H, S, Si) to confirm stoichiometry .
Advanced Research Questions
Q. How does the thiiran ring in this compound influence its reactivity in hydrosilylation reactions?
- Methodological Answer: The strained thiiran ring enhances electrophilicity at silicon, enabling regioselective addition to alkenes. Monitor reaction progress via NMR for thiiran ring-opening signals (disappearance of ~3.5 ppm multiplet). Optimize catalysts (e.g., Pt/C or Karstedt’s catalyst) at 0.5–1 mol% to minimize side reactions .
Q. How can contradictory data regarding the thermal stability of this compound be resolved in experimental settings?
- Methodological Answer: Perform differential scanning calorimetry (DSC) under inert and oxidative atmospheres to distinguish intrinsic stability from oxidative decomposition. Compare with analogous compounds (e.g., trimethyl(oxiran-2-yl)silane) to isolate sulfur’s role. Publish raw DSC/TGA curves to clarify conflicting literature .
Q. What mechanistic insights explain the compound’s susceptibility to hydrolysis, and how can this be mitigated in aqueous-phase applications?
- Methodological Answer: Hydrolysis proceeds via nucleophilic attack by water at silicon, cleaving Si-S bonds. Use anhydrous solvents (e.g., THF, hexane) and molecular sieves during reactions. For aqueous compatibility, encapsulate the compound in cyclodextrins or silica nanoparticles to shield reactive sites .
Q. What strategies mitigate risks when compatibility data for this compound with other reagents are unavailable?
- Methodological Answer: Conduct small-scale compatibility tests (1–10 mg) using accelerating rate calorimetry (ARC) to detect exothermicity. Prioritize reagents with low Lewis acidity (e.g., avoid BF) to prevent Si-S bond cleavage. Document incompatibilities (e.g., strong acids/bases) in hazard databases .
Contradiction Analysis
Q. How should researchers address discrepancies in acute toxicity classifications (e.g., H302 vs. H351)?
- Methodological Answer: Re-evaluate toxicity using OECD Guideline 423 (acute oral toxicity) and 436 (carcinogenicity) with updated batches of the compound. Differences may arise from impurity profiles (e.g., residual thiols). Cross-reference with structurally similar silanes (e.g., trimethylsilyl chloride) to establish a toxicity baseline .
Data Gaps and Future Directions
Q. Why are critical physicochemical parameters (e.g., pKa, logP) absent for this compound, and how can these be determined?
- Methodological Answer: Experimental determination of pKa via potentiometric titration in DMSO/water mixtures (80:20 v/v) accounts for low solubility. LogP can be estimated using reverse-phase HPLC retention times calibrated against standards . Computational methods (e.g., COSMO-RS) provide preliminary estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
